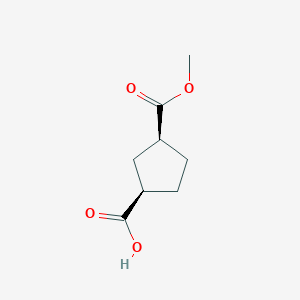

cis-3-Carbomethoxycyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

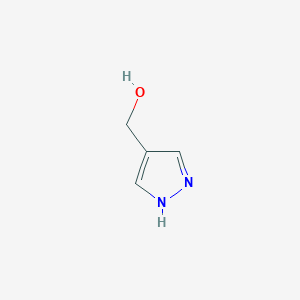

cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a chemical compound that belongs to the family of cyclopentane carboxylic acids. It is characterized by the presence of a carboxylic acid group and a carbomethoxy group on a cyclopentane ring. The compound's structure is related to various cycloalkanecarboxylic acids, which have been studied for their isomerization behaviors and synthetic applications in organic chemistry.

Synthesis Analysis

The synthesis of cyclopentane carboxylic acid derivatives often involves the isomerization of homologous compounds. For instance, the isomerization of 2-hydroxycycloalkanecarboxylic acids under basic conditions has been studied, starting from the cis isomers . This process can afford synthetically useful amounts of trans acids with minimal formation of olefinic acids. Similarly, the synthesis of related compounds, such as cis-1,1-Dimethyldecalin-10-carboxylic acids, involves methylation, hydrogenation, and Wolff-Kishner reduction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of cyclopentane carboxylic acid derivatives can be analyzed using various spectroscopic techniques, including NMR. Conformational and NBO (Natural Bond Orbital) analysis can provide insights into the electronic structure and conformational preferences of these molecules . For example, the cis and trans isomers of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate were studied to understand the effects of substituents on chemical shifts and electronic density .

Chemical Reactions Analysis

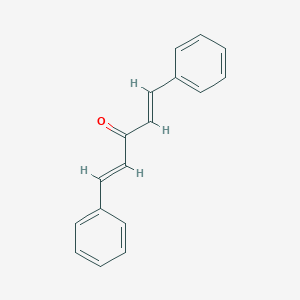

Cyclopentane carboxylic acid derivatives can undergo various chemical reactions. The photochemistry of acyl azides derived from these acids can lead to the formation of isocyanates and other cyclic products . Additionally, the bromine oxidation of bicyclic compounds with a 1,3-dimethoxytrimethylene bridge can be used to introduce two cis-carboxyl groups, as demonstrated in the synthesis of cis-cyclopentane-1,3-dicarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane carboxylic acid derivatives are influenced by their molecular structure. For instance, the presence of multiple carboxyl groups can affect the compound's acidity, solubility, and reactivity. Vicinal dicarboxylation of alkenes can be used to synthesize compounds like cis-1-Methylcyclopentane-1,2-dicarboxylic acid, which may share similar properties with this compound . The synthesis of dihydroxycyclopentanecarboxylic acid derivatives also highlights the challenges in separating diastereomeric mixtures, which can impact the purity and characterization of these compounds .

Applications De Recherche Scientifique

Monitoring and Analysis in Human Urine

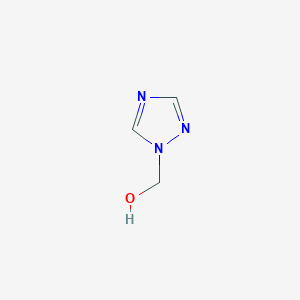

A study developed a method for determining various metabolites including cis-3-carbomethoxycyclopentane-1-carboxylic acid in human urine. This method involves solid-phase extraction, additional liquid–liquid extraction clean-up, and gas chromatography-tandem mass spectrometry. It was employed to detect and quantify pyrethroid metabolites in urine samples (Arrebola et al., 1999).

Synthesis of Derivatives

Research on convenient syntheses of 1,2-Ureylenecyclopentane derivatives, including this compound, has been documented. These syntheses play a crucial role in chemical research and industrial applications (Takaya et al., 1967).

Application in Catalysis

A study explored the carboxylic acid promoted cis-dihydroxylation and epoxidation of alkenes, demonstrating the use of carboxylic acids like this compound in tuning a catalyst's selectivity (de Boer et al., 2005).

Method Development for Measuring Urinary Metabolites

Another study developed a method for measuring urinary metabolites of synthetic pyrethroid insecticides, including this compound. This is significant in assessing exposure to various environmental chemicals (Baker et al., 2004).

Conformational Analysis in Aqueous Environments

Research has been conducted on the conformational analysis of glutamic acid analogues, including this compound, in aqueous environments. This analysis is critical for understanding the interactions of these compounds in biological systems (Larue et al., 1995).

Synthesis of Dicarboxylic Acids

A study described the syntheses of cis-cyclopentane-1,3-dicarboxylic acid and related compounds. The key step involves a novel bromine oxidation method, highlighting the synthetic versatility of such compounds (Camps & Jaime, 1981).

Safety and Hazards

Propriétés

IUPAC Name |

(1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUHGTQDOMGZOT-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96382-85-3 |

Source

|

| Record name | rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)

![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)